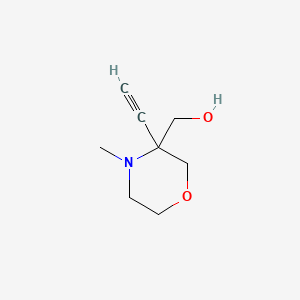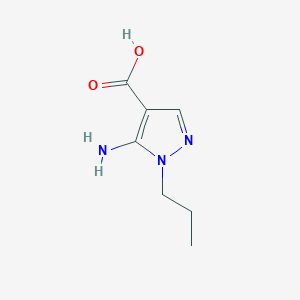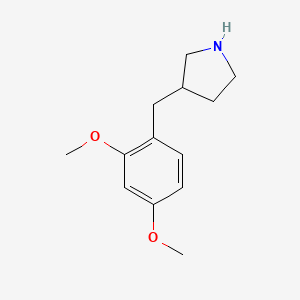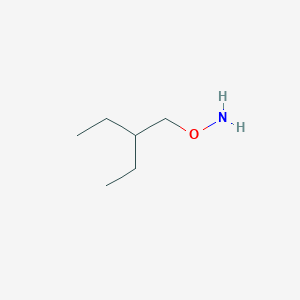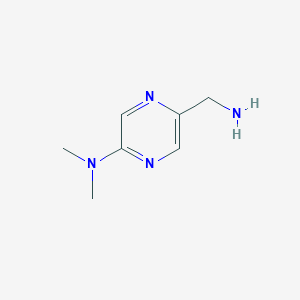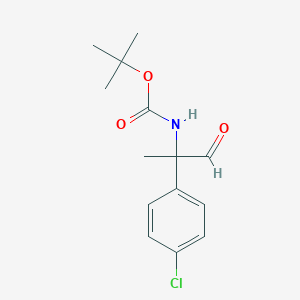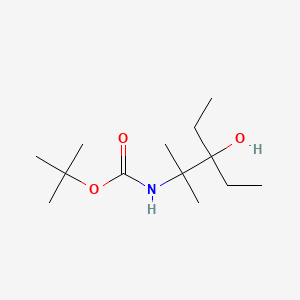![molecular formula C13H16N2S B13585219 1-(Benzo[b]thiophen-2-ylmethyl)piperazine CAS No. 524673-96-9](/img/structure/B13585219.png)
1-(Benzo[b]thiophen-2-ylmethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzo[b]thiophen-2-ylmethyl)piperazine is a chemical compound that features a benzo[b]thiophene moiety attached to a piperazine ring. Benzo[b]thiophenes are known for their diverse applications in medicinal chemistry and materials science due to their unique structural and electronic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[b]thiophen-2-ylmethyl)piperazine typically involves the reaction of benzo[b]thiophene derivatives with piperazine under specific conditions. One common method is the nucleophilic substitution reaction where a benzo[b]thiophene derivative reacts with piperazine in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1-(Benzo[b]thiophen-2-ylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated benzo[b]thiophene derivatives, piperazine, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzo[b]thiophene ring .
Aplicaciones Científicas De Investigación
1-(Benzo[b]thiophen-2-ylmethyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active compounds.
Mecanismo De Acción
The mechanism of action of 1-(Benzo[b]thiophen-2-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The benzo[b]thiophene moiety can interact with various enzymes and receptors, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity for these targets .
Comparación Con Compuestos Similares
Similar Compounds
Benzo[b]thiophene: A simpler analog that lacks the piperazine ring.
2-(Benzo[b]thiophen-2-yl)ethanamine: Contains an ethylamine group instead of a piperazine ring.
Benzo[b]thiophene-2-carboxylic acid: Features a carboxylic acid group on the benzo[b]thiophene ring.
Uniqueness
1-(Benzo[b]thiophen-2-ylmethyl)piperazine is unique due to the presence of both the benzo[b]thiophene moiety and the piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
524673-96-9 |
|---|---|
Fórmula molecular |
C13H16N2S |
Peso molecular |
232.35 g/mol |
Nombre IUPAC |
1-(1-benzothiophen-2-ylmethyl)piperazine |
InChI |
InChI=1S/C13H16N2S/c1-2-4-13-11(3-1)9-12(16-13)10-15-7-5-14-6-8-15/h1-4,9,14H,5-8,10H2 |
Clave InChI |
DNOQQPCOMSIPBP-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)CC2=CC3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-onedihydrochloride](/img/structure/B13585136.png)


![Ethyl3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13585156.png)

![tert-butyl6-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate,Mixtureofdiastereomers](/img/structure/B13585175.png)
